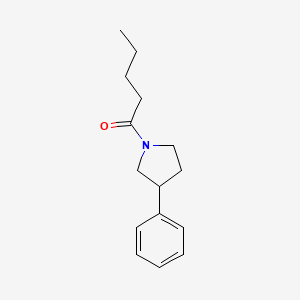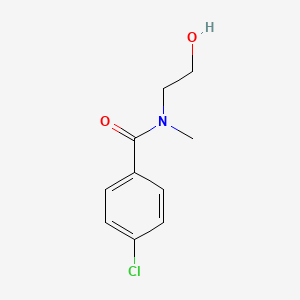![molecular formula C18H18N2O2S B7468645 {4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine](/img/structure/B7468645.png)
{4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine is a compound that has attracted the attention of the scientific community due to its potential therapeutic applications. This compound is a thiazolylphenylamine derivative that has been synthesized using various methods. Research has shown that this compound has a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of {4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine involves the inhibition of various cellular processes. It has been shown to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase II, which are involved in cell proliferation and DNA replication. This compound also induces apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
{4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cell proliferation and DNA replication. This compound also has neuroprotective effects and can be used in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using {4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine in lab experiments is its unique mechanism of action. This compound has been shown to inhibit the activity of enzymes involved in cell proliferation and DNA replication, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of {4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine. One of the future directions is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another future direction is to explore its potential use in combination therapy with other anticancer drugs. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water for in vivo administration.
Conclusion:
In conclusion, {4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine is a compound that has potential therapeutic applications. Research has shown that this compound has a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. Further research is needed to explore its potential use in the treatment of neurodegenerative diseases and in combination therapy with other anticancer drugs.
Méthodes De Synthèse
The synthesis of {4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine has been reported in several studies. One of the most common methods involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminothiophenol in the presence of an acid catalyst to form the intermediate 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 4-bromobenzyl chloride to yield the final product.
Applications De Recherche Scientifique
{4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine has been extensively studied for its potential therapeutic applications. Research has shown that this compound has anticancer, antifungal, and antibacterial properties. It has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-21-16-8-7-14(9-17(16)22-2)15-11-23-18(20-15)13-5-3-12(10-19)4-6-13/h3-9,11H,10,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHWQVWCVFAYLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)CN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468568.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468574.png)

![1-Methyl-4-[(4-methyl-1-naphthyl)sulfonyl]piperazine](/img/structure/B7468583.png)
![[2-[2-(4-Methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2,2-diphenylacetate](/img/structure/B7468586.png)
![3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7468594.png)
![ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate](/img/structure/B7468606.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B7468617.png)
![methyl 4-[(E)-[(3E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)-3-[(4-methoxycarbonylphenyl)methylidene]cyclopentylidene]methyl]benzoate](/img/structure/B7468626.png)
![Dimethyl 3-methyl-5-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B7468629.png)

![2-[[4-(4-chlorophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-ethylacetamide](/img/structure/B7468646.png)
